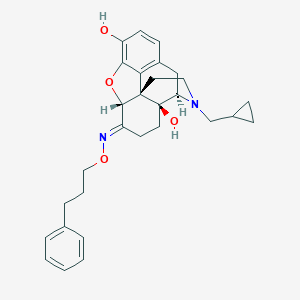

6-(3-Phenylpropyl)oximino naltrexone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

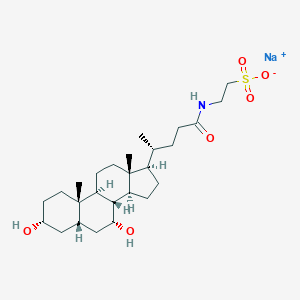

6-(3-Phenylpropyl)oximino naltrexone (6-PPON) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of naltrexone, an opioid antagonist used to treat opioid addiction and alcohol dependence. 6-PPON has been found to have greater selectivity and potency than naltrexone in binding to the mu opioid receptor, making it a promising candidate for the development of new treatments for opioid addiction.

Mecanismo De Acción

The mechanism of action of 6-(3-Phenylpropyl)oximino naltrexone involves its binding to the mu opioid receptor, which is responsible for mediating the effects of opioids in the brain. 6-(3-Phenylpropyl)oximino naltrexone has been found to have greater selectivity and potency than naltrexone in binding to this receptor, making it a more effective antagonist of opioid activity.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 6-(3-Phenylpropyl)oximino naltrexone are still being studied, but it is believed to have a similar mechanism of action to naltrexone, with the added benefit of greater selectivity and potency. It has been found to reduce the rewarding effects of opioids and block the effects of morphine, suggesting its potential as a treatment for opioid addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 6-(3-Phenylpropyl)oximino naltrexone in lab experiments is its greater selectivity and potency compared to naltrexone, which allows for more precise and effective targeting of the mu opioid receptor. However, its novelty and limited availability may make it more difficult to obtain and use in experiments compared to more established compounds.

Direcciones Futuras

There are several potential future directions for research on 6-(3-Phenylpropyl)oximino naltrexone. One area of focus could be the development of new treatments for opioid addiction based on the compound's ability to reduce the rewarding effects of opioids. Another area of interest could be the study of 6-(3-Phenylpropyl)oximino naltrexone's effects on other opioid receptors and its potential as a treatment for other types of addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-(3-Phenylpropyl)oximino naltrexone and its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of 6-(3-Phenylpropyl)oximino naltrexone involves the reaction of naltrexone with 3-phenylpropylhydroxylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an oxime intermediate, which is then converted to 6-(3-Phenylpropyl)oximino naltrexone through a cyclization reaction. The synthesis method has been optimized to yield high purity and yield of the final product.

Aplicaciones Científicas De Investigación

6-(3-Phenylpropyl)oximino naltrexone has been the subject of several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. One study found that 6-(3-Phenylpropyl)oximino naltrexone was effective in reducing the rewarding effects of opioids in rats, suggesting its potential as a treatment for opioid addiction. Another study showed that 6-(3-Phenylpropyl)oximino naltrexone was able to block the effects of morphine in mice, further supporting its potential as an opioid antagonist.

Propiedades

Número CAS |

127227-11-6 |

|---|---|

Nombre del producto |

6-(3-Phenylpropyl)oximino naltrexone |

Fórmula molecular |

C29H34N2O4 |

Peso molecular |

474.6 g/mol |

Nombre IUPAC |

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C29H34N2O4/c32-23-11-10-21-17-24-29(33)13-12-22(30-34-16-4-7-19-5-2-1-3-6-19)27-28(29,25(21)26(23)35-27)14-15-31(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,32-33H,4,7-9,12-18H2/b30-22+/t24-,27+,28+,29-/m1/s1 |

Clave InChI |

WTBLSYMDUIKZHR-WSDVTMMXSA-N |

SMILES isomérico |

C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |

SMILES |

C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |

SMILES canónico |

C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |

Sinónimos |

6-(3-phenylpropyl)oximino naltrexone NPC 836 NPC-836 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.